Product packaging for Cyclohexanone phenylhydrazone(Cat. No.:CAS No. 946-82-7)

Cyclohexanone phenylhydrazone

Cat. No.: B1199886
CAS No.: 946-82-7
M. Wt: 188.27 g/mol
InChI Key: GSTPSOUIPIOTMQ-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylhydrazones in Organic Chemistry

Phenylhydrazones are a class of organic compounds formed through the condensation reaction of phenylhydrazine (B124118) with an aldehyde or a ketone. nobelprize.orgresearchgate.net This reaction, in which the carbonyl group (C=O) is replaced by a hydrazone moiety (C=N-NH-Ph), creates a stable derivative that has been instrumental in both synthetic and analytical chemistry. researchgate.net

Historically, the ability of phenylhydrazine to form crystalline derivatives, known as phenylhydrazones and osazones, was famously exploited by Emil Fischer to identify and characterize sugars, a foundational work in carbohydrate chemistry. msu.eduwikipedia.org Beyond their role in identification, phenylhydrazones are highly valued as synthetic intermediates. Their most notable application is in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, which is a prevalent structural motif in a vast number of biologically active compounds and natural products. byjus.comwhiterose.ac.uk The versatility of phenylhydrazones extends to the synthesis of various other heterocyclic systems and their derivatives have been investigated for a range of pharmaceutical applications. ijnrd.org

Historical Development and Evolution of Research on Cyclohexanone (B45756) Phenylhydrazone

The story of cyclohexanone phenylhydrazone is intrinsically linked to the pioneering work of German chemist Hermann Emil Fischer. Fischer first reported the synthesis of the parent compound, phenylhydrazine, in 1875. wikipedia.orgillinois.edu His subsequent investigation into its reactions with carbonyl compounds laid the groundwork for the entire class of phenylhydrazones. illinois.edu

In 1883, Fischer discovered the reaction that would become his namesake: the Fischer indole synthesis. byjus.comwhiterose.ac.uknih.gov This acid-catalyzed thermal cyclization of an arylhydrazone became the cornerstone reaction for this compound, which, upon treatment with acid, rearranges to form 1,2,3,4-tetrahydrocarbazole (B147488). byjus.comorgsyn.org This transformation proved to be a robust method for accessing the carbazole (B46965) framework.

Another significant historical reaction is the Borsche–Drechsel cyclization, first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908. wikipedia.orghandwiki.orgmetu.edu.trwikiwand.com This reaction specifically utilizes cyclohexanone arylhydrazones as precursors for the synthesis of tetrahydrocarbazoles, with the formation of this compound being the critical first step. wikipedia.orghandwiki.orgnucleos.com

Early research focused on understanding the mechanisms of these fundamental transformations, with the intramolecular cyclization process proposed by Robinson and Robinson for the Fischer synthesis gaining wide acceptance. nih.gov Over the decades, research evolved from establishing the basic reactivity to optimizing reaction conditions, exploring a variety of catalysts, and expanding the synthetic utility of this compound and its derivatives. scribd.comcdnsciencepub.com

Table 1: Key Historical Milestones

Year Discovery Key Researcher(s) Significance
1875 First characterization of phenylhydrazine Hermann Emil Fischer Foundation for the synthesis of all phenylhydrazones. wikipedia.orgillinois.edu
1883 Discovery of the Fischer indole synthesis Hermann Emil Fischer A major reaction pathway for this compound to form indoles. byjus.comnih.gov
1888 First description of the Borsche-Drechsel cyclization Edmund Drechsel A specific method to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones. wikipedia.orghandwiki.org
1908 Further development of the Borsche-Drechsel cyclization Walther Borsche Solidified the reaction as a key carbazole synthesis method. wikipedia.orghandwiki.org

Scope, Objectives, and Current Trends in this compound Research

The scope of research involving this compound is broad, encompassing fundamental synthetic methodology, development of green chemical processes, and applications in materials and analytical science. The primary objective remains its use as a pivotal intermediate for the synthesis of complex heterocyclic structures, particularly substituted tetrahydrocarbazoles. orgsyn.org

Current research trends are heavily influenced by the principles of green chemistry and process efficiency. Scientists are actively developing more sustainable and economical methods for the synthesis and application of this compound.

Key Research Trends:

Green Chemistry Protocols: There is a significant push towards environmentally friendly synthesis. This includes the use of recyclable catalysts, such as nanostructured diphosphates, and mechanochemical methods that reduce or eliminate the need for solvents. unica.it Water-ethanol mixtures are also being explored as greener solvent systems. chemicalbook.com

Advanced Synthesis Technologies: Modern techniques are being employed to enhance reaction efficiency.

Continuous Flow Synthesis: The use of microdroplet reactors and continuous flow systems has been shown to dramatically accelerate the formation of tetrahydrocarbazole from this compound, increasing throughput from grams per hour to over 100 grams per hour. rsc.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is used to significantly shorten reaction times for the Fischer indole synthesis, often from hours to mere minutes, while maintaining high yields. rsc.org

Novel Catalysis: Research continues into new catalytic systems to improve the efficiency of the Fischer indole synthesis. This includes the application of various Brønsted and Lewis acids, as well as solid acid catalysts, to achieve better yields under milder conditions. nih.govresearchgate.net

Analytical and Biological Applications: Beyond synthesis, this compound serves as a model compound for evaluating the performance of new chemical reactor technologies and has been investigated as a potential probe for studying enzyme mechanisms.

Table 2: Modern Research Trends in this compound Chemistry

Trend Objective Example Application/Method
Green Chemistry Reduce environmental impact, minimize waste, and use safer solvents. Mechanochemical Fischer indolisation; use of meglumine (B1676163) as a bifunctional catalyst in water-ethanol. unica.it
Continuous Flow Increase reaction speed, improve safety, and enable large-scale production. Microwave-assisted continuous flow synthesis of 1,2,3,4-tetrahydrocarbazole with high throughput. rsc.orgmdpi.com
Catalysis Enhance reaction rates, improve selectivity, and allow for milder conditions. Use of solid acid catalysts like K-10 montmorillonite (B579905) clay or metal-free conditions with molecular oxygen as an oxidant. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B1199886 Cyclohexanone phenylhydrazone CAS No. 946-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPSOUIPIOTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241550
Record name Cyclohexanone phenylhydrazone
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-82-7
Record name Cyclohexanone phenylhydrazone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Green Chemistry Approaches for Cyclohexanone Phenylhydrazone

Classical Condensation Methods

The traditional synthesis of cyclohexanone (B45756) phenylhydrazone relies on the direct condensation of cyclohexanone and phenylhydrazine (B124118). This reaction is typically facilitated by an acid catalyst and can be performed under various solvent conditions or, more recently, using solvent-free methods.

Acid-Catalyzed Condensation (e.g., acetic acid, HCl)

Acid catalysis is a cornerstone of classical cyclohexanone phenylhydrazone synthesis. The acid protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and facilitating nucleophilic attack by the phenylhydrazine.

Acetic Acid: Glacial acetic acid is a widely used catalyst and solvent for this reaction. wjarr.com The reaction of phenylhydrazine with cyclohexanone in acetic acid is a common method for preparing the phenylhydrazone, which can then be cyclized to tetrahydrocarbazole. wjarr.comwikipedia.org The use of acetic acid often provides cleaner products. One procedure involves refluxing a mixture of cyclohexanone and phenylhydrazine in glacial acetic acid. researchgate.net Another approach involves the reaction of o,m-tolylhydrazine hydrochlorides with 2-methylcyclohexanone (B44802) in acetic acid at room temperature.

Hydrochloric Acid (HCl): Phenylhydrazine hydrochloride is frequently used as the source of both the phenylhydrazine and the acidic catalyst. In one method, a solution is prepared by dissolving phenylhydrazine hydrochloride and crystallized sodium acetate (B1210297) in water, to which an aqueous solution of cyclohexanone is added. Vigorous shaking promotes the crystallization of this compound. The use of the hydrochloride salt can also minimize decomposition in subsequent reaction steps. researchgate.net

The general mechanism for the acid-catalyzed formation of this compound involves the initial nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of cyclohexanone. This is followed by a proton transfer and the elimination of a water molecule to form the final product.

Solvent-Based Synthesis Protocols

The choice of solvent can influence the reaction rate, yield, and purity of the resulting this compound.

Commonly employed solvents include:

Ethanol: The product can be purified by recrystallization from dilute ethanol.

Water: Often used in conjunction with acid catalysts, particularly when using phenylhydrazine hydrochloride.

Benzene (B151609): Refluxing benzene has been used for the condensation reaction. researchgate.net

Methanol (B129727), Acetonitrile (B52724), Chloroform (B151607), and Ethyl Acetate: These solvents have been utilized in the synthesis of related indole (B1671886) derivatives, indicating their potential applicability.

A general solvent-based procedure involves mixing the carbonyl compound and hydrazine (B178648) in a suitable solvent, such as a water-ethanol mixture. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted and purified.

Solvent-Free and Solid-State Synthesis Approaches

In line with the principles of green chemistry, solvent-free and solid-state methods are gaining prominence as they reduce waste and can lead to shorter reaction times and simpler workups.

Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid and efficient solvent-free synthesis of phenylhydrazones. researchgate.net This approach involves exposing the neat reactants to microwave irradiation, often in the presence of a solid support or catalyst. researchgate.netcem.com This method offers several advantages, including enhanced reaction rates, greater selectivity, and ease of manipulation. researchgate.netcem.com For instance, the reaction of various hydrazines with 4-substituted cyclohexanones has been successfully carried out using microwave methods, leading to the corresponding hydrazones which are then used in subsequent reactions. researchgate.net

Solid-State Synthesis: Solid-state melt synthesis has been shown to be an effective method for producing hydrazones, often resulting in a higher amount of the crystalline phase compared to mechanochemical methods. nih.gov This technique involves heating a mixture of the solid reactants above their melting points. Although not extensively reported for this compound specifically, its success with other hydrazones suggests its potential applicability. nih.gov

Catalytic Synthesis Protocols

The use of specific catalysts can enhance the efficiency and selectivity of this compound synthesis. While often studied in the context of the one-pot Fischer indole synthesis, the principles apply to the initial hydrazone formation.

Lewis Acid Catalysis

Lewis acids, such as boron trifluoride, zinc chloride, iron chloride, and aluminum chloride, are known to catalyze the Fischer indole synthesis, which proceeds via a phenylhydrazone intermediate. sharif.edu Their role in the initial condensation is to activate the carbonyl group of the cyclohexanone towards nucleophilic attack. For example, the condensation of N'-ethyl-2,6-dimethylphenylhydrazine with cyclohexanone has been attempted using boron trifluoride etherate as a catalyst. cdnsciencepub.com While specific studies focusing solely on the Lewis acid-catalyzed synthesis of this compound are not abundant, their utility in the broader synthetic sequence is well-established. The reaction of hydrazones and hydrazides with Lewis acidic boranes has also been explored, indicating the potential for these catalysts in activating the hydrazine component as well. rsc.org

Brønsted Acid Catalysis

Brønsted acids, which are proton donors, are the most common catalysts for this reaction. As detailed in section 2.1.1, mineral acids like HCl and carboxylic acids like acetic acid are effective. Other Brønsted acids such as sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid have also been successfully employed in the broader Fischer indole synthesis. wjarr.comsharif.edu The choice of Brønsted acid can be critical, and in some cases, a catalytic amount of a strong acid like trifluoroacetic acid is used in conjunction with a weaker acid like glacial acetic acid. wjarr.com Perfluorosulfonic acid resins have also been shown to be effective solid acid catalysts for related condensation reactions of cyclohexanone, suggesting their potential for hydrazone synthesis. nih.gov

Catalyst Type Specific Examples Role in Synthesis
Brønsted Acid Acetic Acid, Hydrochloric Acid (HCl), Sulfuric Acid, p-Toluenesulfonic AcidProtonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity.
Lewis Acid Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Iron Chloride (FeCl₃), Aluminum Chloride (AlCl₃)Coordinates with the carbonyl oxygen, activating the carbonyl group for nucleophilic attack.

Heterogeneous and Nanostructured Catalyst Applications (e.g., Na2CaP2O7)

In the pursuit of more sustainable chemical processes, heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture, potential for reusability, and often milder reaction conditions. Nanostructured catalysts, with their high surface-area-to-volume ratio, offer enhanced catalytic activity.

A notable example is the use of the nanostructured diphosphate (B83284) Na2CaP2O7 as an efficient, environmentally benign, and reusable heterogeneous catalyst for the synthesis of phenylhydrazone derivatives. researchgate.netresearchgate.net This catalyst facilitates the condensation reaction under solvent-free conditions, which aligns with the principles of green chemistry by eliminating solvent waste. Studies on the synthesis of various phenylhydrazones using this catalyst have demonstrated its efficacy, characterized by short reaction times and high product conversion. researchgate.net

The proposed mechanism for the Na2CaP2O7-catalyzed synthesis involves the activation of phenylhydrazine by the basic sites of the catalyst and the activation of the carbonyl compound (cyclohexanone) by the acidic sites. researchgate.net This dual activation facilitates the condensation and subsequent elimination of a water molecule to form the this compound. researchgate.net A significant advantage of this method is the catalyst's stability and reusability; it can be recovered after the reaction, cleaned, and reused multiple times without a significant loss in its catalytic activity. researchgate.net

Table 1: Features of Na2CaP2O7 as a Heterogeneous Catalyst

Feature Description Reference
Catalyst Type Heterogeneous, Nanostructured Diphosphate researchgate.net
Key Advantages Environmentally friendly, easy to handle, non-toxic, stable, reusable researchgate.netresearchgate.net
Reaction Conditions Solvent-free researchgate.net
Efficiency Short reaction times, high conversion rates researchgate.net

| Reusability | Can be recovered and reused multiple times with minimal loss of activity | researchgate.net |

Advanced and Expedited Synthesis Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and potential for side-product formation, several advanced techniques have been applied to the synthesis of hydrazones, including this compound. These methods utilize alternative energy sources to accelerate the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov In this technique, microwave irradiation directly heats the reactants, leading to a rapid and uniform temperature increase that is often difficult to achieve with conventional heating. globalresearchonline.net This results in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. globalresearchonline.netresearchgate.net

The synthesis of hydrazone derivatives, including those from cyclohexanone, has been shown to be highly efficient under microwave irradiation. researchgate.netscholarsresearchlibrary.com The reaction of various hydrazines with 4-substituted cyclohexanones has been successfully performed using microwave methods, affording the desired hydrazones in good yields under mild conditions and with significantly shortened reaction times. researchgate.net The key advantages of this protocol are the ease of the work-up procedure, high yields, and its clean, eco-friendly nature. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours Seconds to a few minutes globalresearchonline.net
Energy Transfer Slow, indirect heating Rapid, direct, and uniform heating globalresearchonline.net
Solvent Usage Often requires solvents Can be performed with minimal or no solvent globalresearchonline.net

| Yield & Purity | Potentially lower yields due to side reactions | Generally higher yields and fewer side products | globalresearchonline.net |

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions. semanticscholar.org Ball-milling, a common mechanochemical technique, involves placing reactants in a chamber with grinding media (balls) which is then agitated. The collisions between the balls, and between the balls and the chamber walls, provide the energy necessary to activate the reaction, often in the absence of a solvent. nih.gov

This solvent-free approach is a cornerstone of green chemistry. beilstein-journals.org The Fischer indole synthesis, which uses this compound as a precursor, has been effectively carried out using mechanochemical protocols. rsc.org The initial formation of the hydrazone from the arylhydrazine and the carbonyl compound occurs readily under ball-milling conditions. rsc.org This method is noted for its versatility, wide scope, and environmentally friendly nature, as it significantly reduces or eliminates the need for bulk solvents. semanticscholar.orgrsc.org

Recent research has shown that chemical reaction kinetics can be significantly accelerated when conducted within micrometer-sized droplets. nih.govresearchgate.net In microdroplet reactors, reactants are confined to a small volume, which dramatically increases the surface-area-to-volume ratio. This micro-confinement can lead to reaction rate accelerations that are orders of magnitude higher than those observed in bulk solution. researchgate.net

This phenomenon, termed "kinetic confinement," arises because a substantial fraction of the molecules resides at the droplet's surface-interface. researchgate.net This environment can have different properties (e.g., pH, solute concentration, partial solvation) than the bulk interior, leading to altered reaction mechanisms and enhanced kinetics. While specific studies on this compound synthesis in microdroplets are emerging, the principles of microdroplet chemistry suggest it is a promising technique for achieving rapid and efficient synthesis. The technology offers a novel environment for chemical synthesis where surfaces play a dominant role, challenging traditional understandings of reaction kinetics based on bulk-phase conditions. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy and improving reaction efficiency.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

The synthesis of this compound is a condensation reaction, a type of addition-elimination reaction.

C₆H₁₀O (Cyclohexanone) + C₆H₈N₂ (Phenylhydrazine) → C₁₂H₁₆N₂ (this compound) + H₂O (Water)

Let's calculate the atom economy for this reaction:

Molecular Weight of Cyclohexanone (C₆H₁₀O) ≈ 98.14 g/mol

Molecular Weight of Phenylhydrazine (C₆H₈N₂) ≈ 108.14 g/mol

Molecular Weight of this compound (C₁₂H₁₆N₂) ≈ 188.26 g/mol

Molecular Weight of Water (H₂O) ≈ 18.02 g/mol

Sum of Reactant Molecular Weights = 98.14 + 108.14 = 206.28 g/mol

% Atom Economy = (188.26 / 206.28) x 100 ≈ 91.26%

The reaction exhibits a high atom economy of approximately 91.26%. The only byproduct is water, which is an environmentally benign molecule. Reactions with high atom economy are highly desirable in green chemistry as they minimize waste at the molecular level. nih.govwordpress.com Addition reactions are considered ideal as they can have 100% atom economy, while substitution and elimination reactions are inherently less efficient. jocpr.comnih.gov The condensation reaction for this compound is highly efficient from an atom economy perspective, making it a favorable process under green chemistry principles.

Sustainable Solvent and Reagent Utilization (e.g., meglumine (B1676163) catalysis in water-ethanol)

A significant advancement in the sustainable synthesis of hydrazones, including this compound, involves the use of meglumine as a catalyst in an environmentally benign solvent system. chemicalbook.comresearchgate.net Meglumine, an amino sugar derived from sorbitol, is an inexpensive, biodegradable, and physiologically inactive catalyst, making it an excellent choice for green synthesis. researchgate.netsemanticscholar.org

The synthesis is typically carried out by reacting a carbonyl compound, such as cyclohexanone, with a hydrazine, like phenylhydrazine, in the presence of a catalytic amount of meglumine. chemicalbook.com A common and effective solvent system for this reaction is a 1:1 mixture of water and ethanol. chemicalbook.comrsc.org This aqueous-ethanol medium is preferable to conventional hazardous organic solvents. researchgate.net

The general procedure involves stirring the mixture of the carbonyl compound, hydrazine, and meglumine in the water-ethanol solvent at room temperature. chemicalbook.com The reaction's progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product can be easily extracted, often with ethyl acetate, after the addition of water. chemicalbook.com The organic phase is then dried, and the solvent is removed under a vacuum to yield the crude product, which can be further purified. chemicalbook.com This method represents a simple, metal-free, and environmentally friendly protocol for hydrazone synthesis. researchgate.net

The use of meglumine in an aqueous-ethanol system offers several advantages:

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature. chemicalbook.com

High Yields: This catalytic system typically provides high yields of the desired hydrazone product. researchgate.net

Operational Simplicity: The procedure is straightforward and does not require complex equipment or inert atmospheres. researchgate.net

Eco-friendly: The catalyst is biodegradable, and the solvent system is significantly less toxic than many organic solvents. researchgate.netrsc.org

Table 1: Meglumine-Catalyzed Synthesis of this compound

Reactant 1Reactant 2CatalystSolventTemperatureKey Advantages
CyclohexanonePhenylhydrazineMeglumineWater-Ethanol (1:1)Room TemperatureBiodegradable catalyst, Benign solvent, High yield, Simple workup

Minimization of Byproducts and Waste

The synthesis of this compound via the condensation of cyclohexanone and phenylhydrazine is an inherently atom-economical reaction, with the primary byproduct being water. chemicalbook.com The adoption of green chemistry principles, particularly through meglumine catalysis in a water-ethanol solvent system, further enhances the minimization of waste.

The key aspects contributing to waste reduction in this methodology are:

Biodegradable Catalyst: Meglumine is a biodegradable amino sugar, which means any residual catalyst is less harmful to the environment compared to heavy metal or other non-biodegradable catalysts. researchgate.netsemanticscholar.org

Benign Solvent System: The use of a water-ethanol mixture avoids the need for large quantities of volatile and often toxic organic solvents, which are a major source of chemical waste in traditional synthesis. chemicalbook.comresearchgate.net

Simple Workup Procedure: The workup typically involves adding water and extracting the product with a minimal amount of an organic solvent like ethyl acetate. chemicalbook.com This straightforward process avoids complex purification steps that can generate significant waste streams.

This synthetic route is a prime example of how modern chemical synthesis can be designed to be both efficient and environmentally responsible. The subsequent reaction of this compound, the Fischer indole synthesis, can generate byproducts, but the formation of the hydrazone itself is a clean reaction. wikipedia.orgwikipedia.org The focus on a biodegradable catalyst and an aqueous solvent system directly addresses the core green chemistry goal of preventing waste generation rather than treating it after it has been created. chemicalbook.com

Advanced Spectroscopic and Structural Characterization of Cyclohexanone Phenylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclohexanone (B45756) phenylhydrazone. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the proton environment and conformational details of cyclohexanone phenylhydrazone. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2–7.4 ppm. The protons on the cyclohexyl ring are observed as multiplets between δ 2.4–2.6 ppm.

Conformational analysis of cyclohexanone derivatives and their hydrazones reveals that the cyclohexanone ring generally adopts a chair conformation to minimize steric strain. youtube.com For substituted cyclohexanone hydrazones, ¹H NMR studies are crucial for determining the axial or equatorial preference of substituents. researchgate.net The conformation of the cyclohexyl ring and the planarity of the phenylhydrazone group can be confirmed through techniques like X-ray diffraction, which shows the chair conformation is indeed present. The specific chemical shifts and coupling constants of the cyclohexyl protons provide evidence for the chair conformation and can indicate the presence of specific conformers in solution. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 7.2–7.4 Multiplet (m)
Cyclohexyl 2.4–2.6 Multiplet (m)

Note: Data recorded in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The purity of this compound, after synthesis and recrystallization, is often confirmed using ¹³C NMR alongside ¹H NMR. The spectrum will show distinct signals for the carbons of the cyclohexyl ring and the phenyl group. The carbon atom of the C=N bond will have a characteristic chemical shift. For the precursor, cyclohexanone, the carbon atoms are all equivalent in a time-averaged sense, resulting in a single peak at approximately 27.1 ppm in its ¹³C NMR spectrum. docbrown.info However, in this compound, the symmetry is broken, leading to multiple signals for the cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moiety

Carbon Type Predicted Chemical Shift (δ, ppm)
C=N ~150-160
Aromatic (C-Ar) ~115-145

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the cyclohexyl ring and the phenyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the phenyl group to the cyclohexyl ring via the hydrazone linkage. uni-muenchen.dewisc.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a key method for identifying the characteristic functional groups in this compound. The formation of the hydrazone is confirmed by the appearance of a distinct C=N stretching vibration and the presence of an N-H bond.

The IR spectrum of this compound typically shows a characteristic absorption peak for the C=N (imine) bond in the region of 1603-1614 cm⁻¹. researchgate.netresearchgate.net This is a strong indicator that the condensation reaction between cyclohexanone and phenylhydrazine (B124118) has occurred. Additionally, a peak corresponding to the N-H stretching vibration is observed around 3314-3329 cm⁻¹. researchgate.net The exact position of these peaks can be influenced by factors such as hydrogen bonding. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H Stretch 3314–3329 researchgate.net
C-H (sp³) Stretch 2918 researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. npl.co.uktriprinceton.org For a molecule to be Raman active, its vibrations must cause a change in the polarizability of the molecule. npl.co.uk Raman spectroscopy can provide information about the stretching and bending modes of the molecular framework.

While specific, detailed Raman spectra for this compound are not extensively documented in the provided context, the technique is valuable for studying related structures. For instance, a typical Raman spectrum of the precursor, cyclohexane (B81311), shows prominent peaks that can be used as frequency standards. npl.co.uk In the context of this compound, Raman spectroscopy could be used to further characterize the C=N and N-N bonds, as well as the vibrations of the cyclohexyl and phenyl rings, providing a more complete picture of its vibrational properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of UV-Vis radiation by this compound leads to the excitation of electrons from lower energy molecular orbitals to higher energy ones. dumdummotijheelcollege.ac.in The spectrum is characterized by absorption bands that correspond to specific electronic transitions within the molecule.

The key structural feature influencing the UV-Vis spectrum of this compound is the conjugated system formed by the phenyl ring and the hydrazone C=N double bond. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dumdummotijheelcollege.ac.in Consequently, absorption occurs at longer wavelengths compared to non-conjugated analogues.

The electronic transitions observed in the UV-Vis spectrum of aromatic and conjugated compounds like this compound are typically of the π → π* and n → π* types. masterorganicchemistry.com

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzene (B151609) derivatives, these often appear as a primary band around 200 nm and a secondary, less intense band near 260 nm. up.ac.za The conjugation in this compound is expected to shift these bands to longer wavelengths (a bathochromic shift).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are typically of lower intensity than π → π* transitions and appear at longer wavelengths. masterorganicchemistry.com

While specific λmax values for the parent this compound are not extensively reported in readily available literature, analysis of related structures and the principles of UV-Vis spectroscopy allow for a qualitative prediction of its spectrum. For instance, time-dependent density functional theory (TD-DFT) can be employed to simulate UV-Vis spectra and correlate calculated electronic transitions with experimental absorption peaks.

Table 1: Typical Electronic Transitions in Phenylhydrazones

Transition Type Involved Orbitals Relative Intensity Expected Wavelength Region
π → π* π (bonding) → π* (antibonding) High Shorter wavelength (UV)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to produce a molecular ion ([M]•+), whose mass-to-charge ratio (m/z) confirms the molecular formula. docbrown.info

For this compound (C₁₂H₁₆N₂), the expected molecular weight is approximately 188.27 g/mol . nih.gov The mass spectrum will show a molecular ion peak at m/z = 188. The fragmentation of this molecular ion provides valuable structural information. The fragmentation process involves the cleavage of chemical bonds, leading to the formation of smaller, stable charged fragments. gatech.edu

Common fragmentation pathways for hydrazones and cyclic ketones include:

α-Cleavage: Cleavage of the bonds adjacent to the C=N group or within the cyclohexyl ring. miamioh.edu

Loss of Neutral Molecules: Elimination of stable neutral molecules like N₂, NH₃, or ethene from the cyclohexyl ring. docbrown.info

Rearrangements: Intramolecular hydrogen transfers, such as the McLafferty rearrangement, can occur if structurally permissible. miamioh.edu

The mass spectrum of this compound shows characteristic peaks that can be assigned to specific fragments. nih.gov The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion.

Table 2: Key Mass Spectrometry Data for this compound

m/z Value Relative Abundance Possible Fragment Identity
188 Present [C₁₂H₁₆N₂]•+ (Molecular Ion)
105 High [C₆H₅N₂]⁺
93 High [C₆H₅NH₂]⁺
77 High [C₆H₅]⁺ (Phenyl cation)
55 Present [C₄H₇]⁺ (Fragment from cyclohexyl ring)

Data sourced from PubChem and interpreted based on common fragmentation patterns. nih.govmiamioh.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass. For this compound, HRMS can confirm the molecular formula C₁₂H₁₆N₂ by matching the experimentally measured exact mass to the theoretically calculated mass (188.1313). nih.govwhiterose.ac.uk This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and torsional angles, which define the conformation of the molecule.

Crystal Structure Analysis, Conformational Preferences, and Intermolecular Interactions

Single-crystal X-ray diffraction studies on derivatives of this compound reveal key structural features. nih.govnih.govresearchgate.net

Conformational Preferences: The cyclohexanone ring typically adopts a stable chair conformation. nih.gov In substituted derivatives, the preference for a substituent to be in an axial or equatorial position can be influenced by electrostatic effects. nih.govresearchgate.net The phenylhydrazone moiety is generally planar, a result of the sp² hybridization of the atoms involved and the delocalization of π-electrons. nih.gov

Intramolecular Interactions: A significant stabilizing feature in the crystal structure of this compound derivatives is the presence of an intramolecular hydrogen bond. nih.gov This bond forms between the hydrazone N-H group and an oxygen atom (in the case of derivatives like cyclohexanone 2-nitrophenylhydrazone), creating a stable six-membered ring. nih.gov

Table 3: Selected Crystallographic Data for Cyclohexanone (2-nitrophenyl)hydrazone

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.519
b (Å) 19.609
c (Å) 7.822
β (°) 112.110
Key Feature Chair conformation of cyclohexanone ring
Key Feature Planar phenylhydrazone group
Key Feature Intramolecular N—H⋯O hydrogen bond

Data from a study on a closely related derivative. nih.gov

Chiral Forms and Stereochemical Assignment of Derivatives

When cyclohexanone or the phenylhydrazine moiety is appropriately substituted, chiral centers can be introduced into the molecule. The synthesis of such derivatives can lead to the formation of enantiomers or diastereomers. The Fischer indole (B1671886) synthesis, for example, can be performed asymmetrically using chiral catalysts or substrates. acs.org

X-ray crystallography is an unequivocal method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. acs.org This is often achieved by crystallizing the compound as a salt with a chiral counter-ion of known absolute stereochemistry or by using anomalous dispersion effects. The precise determination of the three-dimensional structure allows for the unambiguous assignment of R/S descriptors to each stereocenter. iranchembook.ir In the context of asymmetric synthesis, crystallographic analysis of intermediates or products provides crucial proof of the stereochemical outcome of a reaction. ajgreenchem.com

Reaction Mechanisms and Chemical Transformations of Cyclohexanone Phenylhydrazone

The Fischer Indole (B1671886) Synthesis: A Central Reaction Pathway

The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles, which are prevalent structural motifs in many biologically active compounds and natural products. byjus.comvedantu.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, such as cyclohexanone (B45756) phenylhydrazone, to form an indole nucleus. byjus.comscribd.com In the case of cyclohexanone phenylhydrazone, the product is 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.comorgsyn.org

Detailed Mechanistic Insights: Tautomerism (Ene-hydrazine formation),handwiki.orghandwiki.org-Sigmatropic Rearrangement, Cyclization, and Ammonia (B1221849) Elimination

The mechanism of the Fischer indole synthesis is a multi-step process that has been the subject of extensive study. byjus.commdpi.com The accepted sequence of events, first proposed by Robinson, involves the following key steps: mdpi.com

Tautomerism to Ene-hydrazine: The reaction commences with the tautomerization of the this compound to its corresponding ene-hydrazine tautomer. wikipedia.orgmdpi.com This step is crucial as it creates the necessary diene-like system for the subsequent rearrangement. quimicaorganica.org

handwiki.orghandwiki.org-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the key bond-forming step occurs via a handwiki.orghandwiki.org-sigmatropic rearrangement, often referred to as a 3,4-diaza-Cope rearrangement. wikipedia.orgmdpi.comacs.org This concerted pericyclic reaction involves the cleavage of the weak N-N bond and the formation of a new C-C bond, resulting in a di-imine intermediate. byjus.comquimicaorganica.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.orgmdpi.com

Cyclization: The resulting di-imine intermediate undergoes an intramolecular cyclization. The nucleophilic amine attacks one of the imine carbons to form a five-membered ring, leading to an aminoindoline or aminal intermediate. byjus.comvedantu.com

Ammonia Elimination: The final step is the acid-catalyzed elimination of a molecule of ammonia from the cyclized intermediate. byjus.comvedantu.comwikipedia.org This elimination process leads to the formation of a stable, aromatic indole ring system, in this case, 1,2,3,4-tetrahydrocarbazole. mdpi.com

Role of Acid Catalysis (Brønsted and Lewis Acids)

Acid catalysis is essential for the Fischer indole synthesis to proceed efficiently. vedantu.comwikipedia.org Both Brønsted and Lewis acids can be employed to facilitate the reaction. wikipedia.orgmdpi.com

Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA). wikipedia.orgmdpi.com The acid protonates the phenylhydrazone, which facilitates the tautomerization to the ene-hydrazine and the subsequent rearrangement and cyclization steps. vedantu.commdpi.com The choice of acid can be critical, and the reaction often requires stoichiometric amounts of acid because the ammonia liberated during the reaction neutralizes the catalyst. ijarsct.co.in

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation. wikipedia.orgmdpi.comtestbook.com They function by coordinating to the nitrogen atoms of the hydrazone, which promotes the key rearrangement and cyclization steps. ijarsct.co.in

The use of solid acid catalysts, such as K-10 montmorillonite (B579905) clay, and acidic ionic liquids has also been explored as a greener alternative to traditional acid catalysts. wjarr.comresearchgate.net

Table 1: Common Acid Catalysts in Fischer Indole Synthesis

Catalyst Type Examples
Brønsted Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA)
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃)
Solid Acids K-10 Montmorillonite Clay

Regioselectivity and Stereochemical Control in Indole Formation

When unsymmetrically substituted cyclohexanones are used, the Fischer indole synthesis can lead to the formation of regioisomeric indole products. The regioselectivity is determined by the direction of the initial tautomerization to form the ene-hydrazine. cdnsciencepub.com The formation of the less substituted ene-hydrazine is often favored under strongly acidic conditions. rsc.org For instance, the reaction of the phenylhydrazone of an unsymmetrically substituted cyclohexanone can yield two different ene-hydrazine tautomers, leading to a mixture of tetrahydrocarbazole products. cdnsciencepub.com

The nature of the substituents on the cyclohexanone ring and the reaction conditions, particularly the acid catalyst, can influence the ratio of the resulting regioisomers. rsc.org For example, in the reaction of the phenylhydrazone of a 2-substituted cyclohexanone, the use of glacial acetic acid tends to favor the formation of the indolenine derivative, while aqueous sulfuric acid promotes the formation of the indole product derived from the less substituted ene-hydrazine. rsc.org

Stereochemical control can be achieved in the Fischer indole synthesis. For example, the use of chiral phosphoric acids as catalysts has been shown to induce high enantioselectivity in the indolization of 4-substituted cyclohexanone-derived phenylhydrazones. vedantu.com

Substrate Scope and Substituent Effects on Reactivity

The Fischer indole synthesis is a versatile reaction with a broad substrate scope. wikipedia.org However, the electronic nature of substituents on both the phenylhydrazine and the cyclohexanone can significantly impact the reaction's efficiency and outcome. mdpi.comnih.gov

Substituents on the Phenylhydrazine Ring: The presence of electron-donating or electron-withdrawing groups on the phenylhydrazine ring can affect the rate of the reaction. mdpi.com The specific positioning of these substituents can also influence the regioselectivity of the cyclization.

Substituents on the Cyclohexanone Ring: Electron-donating substituents on the carbonyl component can sometimes lead to reaction failure by promoting a competing heterolytic N-N bond cleavage pathway over the desired handwiki.orghandwiki.org-sigmatropic rearrangement. acs.orgnih.gov The steric and electronic properties of substituents at the 2-position of the cyclohexanone ring can also influence the regioselectivity of the reaction. rsc.org

The reaction generally works well for a wide range of substituted phenylhydrazines and cyclohexanones, allowing for the synthesis of a diverse array of tetrahydrocarbazole derivatives. orgsyn.org

Other Rearrangement Reactions (e.g., Borsche-Drechsel Cyclization to Tetrahydrocarbazoles)

The mechanism of the Borsche-Drechsel cyclization is analogous to the general Fischer indole synthesis mechanism. handwiki.orgnucleos.com It proceeds through an acid-catalyzed conversion of the this compound to an intermediate that undergoes a heat-induced sigmatropic rearrangement. nucleos.com Subsequent protonation, cyclization, and elimination of ammonia yield the final tetrahydrocarbazole product. nucleos.com

Oxidation Reactions to Form Corresponding Azines or Other Oxidized Derivatives

This compound can undergo oxidation reactions. For instance, it can be oxidized to form the corresponding azine. It is also a key intermediate in the formation of osazones from certain sugars, where one of the steps involves the oxidation of an adjacent alcohol group. yale.edu The final step in the Borsche-Drechsel carbazole (B46965) synthesis involves the oxidation of the initially formed tetrahydrocarbazole to the aromatic carbazole. handwiki.orgnucleos.com

Reduction Reactions to Form Cyclohexylamine (B46788) Derivatives

This compound can be reduced to form cyclohexylamine derivatives, a transformation that targets the C=N double bond and the N-N single bond. The choice of reducing agent and reaction conditions significantly influences the outcome.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) can achieve this reduction. However, the reaction can be complex, with selectivity issues. For instance, in processes aimed at converting phenols to primary anilines, the cyclohexanone hydrazone intermediate is susceptible to reduction, forming cyclohexylamine as a side product. rsc.orgsemanticscholar.org This reduction is often facilitated by the presence of a Brønsted acid. rsc.orgsemanticscholar.org

Alternative reducing systems have been explored, though with varying success for this specific substrate. The use of Borohydride Exchange Resin (BER) with palladium(II) acetate (B1210297), a system effective for many phenylhydrazones, gives only poor yields of cyclohexylamine from this compound.

A proposed mechanism for the conversion of phenols to anilines suggests that the cyclohexanone hydrazone intermediate can also undergo dehydrogenation to an aromatic phenylhydrazine derivative, which is then cleaved to the primary aniline. rsc.org This pathway competes with the direct reduction to cyclohexylamine, highlighting the delicate balance controlled by reaction parameters.

Table 1: Reduction Conditions and Products

Reagent(s) Product(s) Observations Source(s)
LiAlH₄, Pd/C Cyclohexylamine derivatives Standard reagents for hydrazone reduction.
Pd/C, N₂H₄, NaBH₄ Primary aniline, N-cyclohexylaniline In the context of phenol (B47542) amination, reduction to cyclohexylamine is a major side reaction. rsc.orgsemanticscholar.org
BER, Pd(OAc)₂ Cyclohexylamine Reported to give poor yields for this substrate.

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.commasterorganicchemistry.com The existing hydrazone moiety (-NH-N=C<) acts as an activating group, donating electron density into the benzene (B151609) ring and directing incoming electrophiles to the ortho and para positions. byjus.comwikipedia.org

Common electrophilic substitution reactions include:

Nitration: Using nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid, a nitro group (-NO₂) can be introduced onto the phenyl ring.

Halogenation: Reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid catalyst, results in the formation of halogenated phenylhydrazones.

The increased electron density at the ortho and para positions, due to the resonance effect of the amino nitrogen, stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, facilitating the reaction at these sites. masterorganicchemistry.combyjus.com

Nucleophilic Addition Reactions

The formation of this compound itself is a classic example of a nucleophilic addition-elimination reaction. stackexchange.com In this process, the nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of cyclohexanone. ksu.edu.sacollegedunia.com This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. scribd.comchemguide.co.uk The reaction is typically catalyzed by a weak acid. prepchem.com

Once formed, the C=N bond of the hydrazone is less electrophilic than the original C=O bond. However, the hydrazone moiety can participate in further reactions. One of the most significant transformations is the Fischer indole synthesis, which proceeds via an intramolecular electrophilic attack rather than an intermolecular nucleophilic addition. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a wjarr.comwjarr.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form a tetrahydrocarbazole, a type of indole derivative. wjarr.commetu.edu.tr

Cycloaddition Reactions (e.g., with diketene (B1670635) to spiro-pyrazolidinones)

This compound participates in cycloaddition reactions with suitable reagents. A notable example is its reaction with diketene, which yields a spiro-pyrazolidinone derivative. Specifically, the reaction produces 4-acetyl-2-phenylspiro(pyrazolidin-5,1'-cyclohexane)-3-one. evitachem.com This transformation highlights the ability of cyclic ketone-derived phenylhydrazones to undergo cycloadditions.

This reactivity is not unique to this compound; other phenylhydrazones derived from both cyclic ketones (like cyclopentanone) and acyclic ketones (like acetone (B3395972) and acetophenone) react similarly with diketene to form corresponding substituted pyrazolidin-3-one (B1205042) derivatives. evitachem.com This suggests a general synthetic pathway for creating complex spirocyclic heterocyclic systems. nih.gov While detailed mechanisms can vary, these reactions often proceed through the formation of an intermediate that subsequently cyclizes. dtic.milclockss.org

Functional Group Interconversions and Derivatization

N-Alkylation and Acylation

The secondary amine nitrogen (-NH-) in the this compound molecule is a nucleophilic center and can be targeted for functionalization.

N-Alkylation: This involves the reaction of the hydrazone with an alkylating agent, such as an alkyl halide, to introduce an alkyl group onto the nitrogen atom. diva-portal.org Studies on the Fischer indole synthesis have utilized N'-alkyl-phenylhydrazines, which are prepared beforehand or formed in situ. cdnsciencepub.com Furthermore, a one-pot, three-component protocol has been developed where the Fischer indole synthesis is followed directly by N-alkylation with agents like iodomethane (B122720) or benzyl (B1604629) bromide in the presence of a base, leading to N-alkylated tetrahydrocarbazoles in good yields. rsc.org

N-Acylation: Similarly, the nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. This introduces an acyl group (R-C=O) onto the nitrogen. lookchemmall.com This modification can influence the electronic properties and subsequent reactivity of the molecule.

Formation of Substituted Phenylhydrazone Derivatives

A wide array of substituted this compound derivatives can be synthesized, primarily by varying the substitution pattern on the phenylhydrazine starting material. wjarr.comchemicalbook.com These substituents can be used to modulate the electronic properties and reactivity of the resulting hydrazone.

For example, introducing electron-withdrawing groups, such as a nitro group, onto the phenyl ring alters the molecule's reactivity. Cyclohexanone (2-nitrophenyl)hydrazone, for instance, is noted to be more stable and less nucleophilic due to the electron-deficient aromatic ring.

The synthesis is typically a straightforward condensation reaction between the appropriately substituted phenylhydrazine (or its hydrochloride salt) and cyclohexanone. prepchem.comwjarr.com

Table 2: Examples of Substituted Phenylhydrazone Precursors and Their Applications

Substituted Phenylhydrazine Resulting Derivative Class Application/Reaction Source(s)
4-Methoxyphenyl hydrazine (B178648) Substituted Tetrahydrocarbazoles Fischer-Borsche reaction to form methoxy-substituted tetrahydrocarbazoles. wjarr.com
2,6-Dichlorophenylhydrazine Indole derivatives Used in Fischer indole synthesis to study reaction intermediates. cdnsciencepub.com
Phenylhydrazine hydrochloride (various ring substitutions) Substituted Tetrahydrocarbazoles Synthesis of various substituted tetrahydrocarbazoles using catalysts like ceric ammonium (B1175870) nitrate. wjarr.com
2-Nitrophenylhydrazine Nitro-substituted Phenylhydrazone Forms Cyclohexanone (2-nitrophenyl)hydrazone, noted for altered reactivity.

Kinetic and Mechanistic Investigations of this compound Transformations

Rate-Determining Steps (e.g., carbon-carbon bond formation)

The Fischer indole synthesis is a complex, acid-catalyzed reaction, and the identity of its rate-determining step has not been established with absolute certainty across all possible reaction conditions. cdnsciencepub.com However, a generally accepted mechanism has been outlined through numerous studies. cdnsciencepub.combyjus.com The process begins with the conversion of the this compound into its enehydrazine tautomer. cdnsciencepub.comwhiterose.ac.uk

The critical event in the sequence is the subsequent rearrangement of this enehydrazine intermediate. cdnsciencepub.combyjus.com This step is characterized as a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, an irreversible electrocyclic reaction that simultaneously breaks the N-N bond and forms a new carbon-carbon bond. byjus.com This C-C bond formation is widely considered to be the rate-determining step of the Fischer indole synthesis. cdnsciencepub.comwhiterose.ac.uk Following this key rearrangement, the resulting intermediate undergoes further steps, including re-aromatization and the elimination of an ammonia molecule, to yield the final indole product. byjus.com

The table below outlines the principal stages of the Fischer indole synthesis starting from this compound.

StepDescriptionMechanistic RoleLikely Rate-Determining?
1 Protonation of PhenylhydrazoneActivation by acid catalystNo
2 TautomerizationFormation of the reactive enehydrazine intermediate. cdnsciencepub.comwhiterose.ac.ukNo
3 cdnsciencepub.comcdnsciencepub.com-Sigmatropic RearrangementCleavage of the N-N bond and formation of the crucial C-C bond. byjus.comYes cdnsciencepub.comwhiterose.ac.uk
4 Re-aromatizationRestoration of the aromaticity of the benzene ring. byjus.comNo
5 Cyclization & EliminationIntramolecular attack by the amine followed by the loss of ammonia to form the indole ring system. byjus.comNo

Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms. faccts.denih.gov This method involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. A significant change in rate (a large KIE) typically indicates that the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. faccts.denih.gov

In the context of reactions involving this compound, isotope labeling has provided key insights. For the formation of the hydrazone itself from cyclohexanone and phenylhydrazine, a study using deuterated cyclohexanone revealed a kinetic isotope effect (kH/kD) of 1.8. This value confirms that the transfer of a proton is the rate-determining step in the initial condensation reaction that forms the hydrazone.

While specific KIE studies on the subsequent C-C bond-forming step in the Fischer indole synthesis of this compound are not widely reported, the principles of KIE can be applied. A hypothetical experiment using a phenylhydrazine labeled with ¹³C or ¹⁴C at the ortho-position would be expected to show a carbon isotope effect if the cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement is indeed rate-limiting.

The table below presents known isotope effect data relevant to the this compound system and provides context with data from other relevant reactions.

ReactionIsotopic SubstitutionMeasured kH/kD or k*/kImplication
Formation of this compound Cyclohexanone vs. deuterated cyclohexanone1.8Confirms proton transfer is the rate-determining step in the hydrazone's formation.
Oxidation of d-mannose-1-t nih.govHydrogen vs. Tritium (³H)0.83Small isotope effect suggests the C-H bond is not broken in the rate-determining step. nih.gov
Oxidation of β-d-glucose-1-t nih.govHydrogen vs. Tritium (³H)0.25Large isotope effect indicates the C-H bond is broken in the rate-determining step. nih.gov

Theoretical and Computational Studies on Cyclohexanone Phenylhydrazone and Its Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of cyclohexanone (B45756) phenylhydrazone. aps.org Methods like DFT are used to predict molecular orbitals, charge distribution, and the energetics of hydrogen bonding. Hybrid functionals such as B3LYP are often employed to accurately model the electronic environment of the molecule. mdpi.com

Time-dependent DFT (TD-DFT) is utilized to simulate UV-Vis spectra, allowing for the correlation of electronic transitions with experimentally observed absorbance peaks. researchgate.net Such calculations help in understanding the nature of electronic excitations within the molecule. For instance, studies have shown that electronic transitions can be attributed to π–π* excitations. nih.gov The comparison between calculated and experimental bond lengths, such as the C–N and N–N bonds, serves to validate the computational models used.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic Data Experimental Value Calculated Value (Method) Reference
UV-Vis λmax 249 nm, 296 nm 237.9 nm, 276.4 nm (TD-DFT) nih.gov
C=N IR Stretch ~1603 cm⁻¹ -
C–N Bond Length - ~1.35 Å (DFT)
N–N Bond Length - ~1.38 Å (DFT)

This table presents a comparison of experimentally observed spectroscopic data with values predicted by theoretical calculations.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexyl ring in cyclohexanone phenylhydrazone significantly influences its reactivity. The chair conformation is generally the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle and steric strain. solubilityofthings.com However, the presence of the bulky phenylhydrazone substituent can lead to a more complex energy landscape with various possible conformations, including half-chair and boat forms. solubilityofthings.comresearchgate.netmasterorganicchemistry.com

Computational studies explore this landscape to identify the most stable conformers and the energy barriers between them. usp.brunipv.it The tautomeric equilibrium between the hydrazone and the corresponding enamine form is a critical aspect of its reactivity, particularly in reactions like the Fischer indole (B1671886) synthesis. scribd.commdpi.comresearchgate.net The relative energies of these tautomers and the transition states connecting them can be calculated to understand the reaction mechanism.

Reaction Pathway Modeling and Transition State Analysis (e.g., Fischer Indole Synthesis)

This compound is a classic substrate for the Fischer indole synthesis, a powerful method for creating indole rings. byjus.com Computational modeling of this reaction provides a detailed picture of the reaction pathway. The mechanism, often referred to as the Borsche-Drechsel cyclization in this context, involves several key steps. wikipedia.org

The reaction is initiated by the acid-catalyzed tautomerization of the phenylhydrazone to its enamine form. mdpi.comresearchgate.net This is followed by a mdpi.commdpi.com-sigmatropic rearrangement, which is often the rate-determining step. mdpi.comresearchgate.net Transition state analysis of this rearrangement helps in understanding the factors that control the reaction rate and selectivity. Subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the final tetrahydrocarbazole product. scribd.commdpi.comwikipedia.org Computational studies can model the entire energy profile of this process, identifying intermediates and transition states. cdnsciencepub.com

Prediction of Reactivity and Selectivity in Various Transformations

Theoretical models are increasingly used to predict the reactivity and regioselectivity of organic reactions. nih.gov For this compound, this includes predicting the outcome of various transformations beyond the Fischer indole synthesis. For example, the phenyl ring can undergo electrophilic substitution reactions, and the hydrazone moiety can be oxidized or reduced.

The electronic properties calculated using quantum chemistry, such as atomic charges and frontier molecular orbital energies (HOMO-LUMO), can be used as reactivity indices. researchgate.net These indices help in predicting which sites in the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the presence of electron-withdrawing or electron-donating substituents on the phenyl ring can significantly alter the reactivity of the molecule, a phenomenon that can be quantitatively assessed through computational analysis. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also employed to predict the spectroscopic properties of this compound, which aids in its characterization. nih.gov Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can then be compared with experimental data to confirm the structure of the molecule. researchgate.net

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic C=N stretching vibration. nih.gov Discrepancies between calculated and experimental frequencies, especially for groups involved in hydrogen bonding, can provide insights into intermolecular interactions in the solid state. nih.gov

Table 2: Predicted Spectroscopic Properties of this compound and Related Structures

Property Predicted Value/Range Computational Method
¹H NMR Chemical Shifts Varies based on specific proton environment DFT (GIAO)
¹³C NMR Chemical Shifts Varies based on specific carbon environment DFT (GIAO)
Vibrational Frequencies (IR) C=N stretch, C-H bends, etc. DFT/HF
Electronic Transitions (UV-Vis) Correlates with experimental λmax TD-DFT

This table summarizes the types of spectroscopic properties that can be predicted for this compound using various computational methods.

Cyclohexanone Phenylhydrazone As a Synthon and Building Block in Complex Organic Synthesis

Precursor for Indole (B1671886) Derivatives and Analogues

Cyclohexanone (B45756) phenylhydrazone is a cornerstone in the synthesis of indoles, a core structure in numerous natural products and pharmacologically active compounds. wjarr.comresearchgate.net The most prominent application is in the Fischer indole synthesis, a classic and widely used method for creating the indole nucleus by heating an arylhydrazone with an acid catalyst. nih.govbyjus.com

Synthesis of Substituted Indoles

The Fischer indole synthesis provides a direct route to substituted indoles from cyclohexanone phenylhydrazone. orgsyn.org The reaction involves an acid-catalyzed intramolecular rearrangement of the phenylhydrazone. nih.govwikipedia.org This process begins with the isomerization of the hydrazone to its enamine tautomer. nih.govscribd.com Following protonation, a scribd.comscribd.com-sigmatropic rearrangement occurs, leading to the formation of a new carbon-carbon bond. nih.gov The subsequent elimination of an ammonia (B1221849) molecule results in the formation of the aromatic indole ring. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted indoles by using appropriately substituted phenylhydrazines or cyclohexanone derivatives. wjarr.comnih.govrsc.org For instance, reacting substituted phenylhydrazines with cyclohexanone under various acidic conditions (e.g., p-toluenesulfonic acid, zinc chloride, or heteropolyacids) yields the corresponding substituted indole products. researchgate.netdergipark.org.tr Eco-friendly mechanochemical methods have also been developed to facilitate this transformation, highlighting the adaptability of this compound as a synthon.

Synthesis of Polycyclic Indole Frameworks (e.g., 1,2,3,4-tetrahydrocarbazole)

A significant application of this compound is the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488), a tricyclic indole framework. wjarr.comwikipedia.org This compound and its derivatives are precursors to molecules with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wjarr.com The primary method for this synthesis is the Borsche–Drechsel cyclization, which is a specific application of the Fischer indole synthesis using this compound. wjarr.comwikipedia.org

The reaction involves the acid-catalyzed cyclization of this compound. wjarr.comwikipedia.org Various catalysts and conditions have been employed to optimize the synthesis of 1,2,3,4-tetrahydrocarbazole, including mineral acids (HCl), organic acids (acetic acid), Lewis acids (zinc chloride), and solid acid catalysts like montmorillonite (B579905) clay. wjarr.comorgsyn.orgscribd.com Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields. wjarr.comresearchgate.net For example, using p-toluenesulfonic acid as a catalyst under microwave irradiation can produce 1,2,3,4-tetrahydrocarbazole in excellent yields (91-93%). researchgate.net

Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine (B124118) via Fischer Indole Synthesis

Catalyst Solvent / Conditions Reaction Time Yield (%) Reference
Acetic Acid Reflux 1 hour 85-91 orgsyn.org
Glacial Acetic Acid Reflux 20-30 mins 54.53 scribd.com
Zinc Chloride Microwave (600 W) 3 mins 76 researchgate.net
p-Toluenesulfonic Acid (p-TSA) Microwave (600 W) 3 mins 91 researchgate.net
K-10 Montmorillonite Clay Methanol (B129727), Microwave (600 W) 3 mins 96 wjarr.com
Ceric Ammonium (B1175870) Nitrate (CAN) - - 85-95 wjarr.com
[bmim(BF4)] Ionic Liquid - - 29-49 wjarr.com

Building Block for Other Nitrogen-Containing Heterocycles (e.g., Thiazolidin-4-ones, Tetrahydroindazoles)

Beyond indole synthesis, this compound serves as a building block for other important nitrogen-containing heterocyclic systems.

Thiazolidin-4-ones: These heterocycles can be synthesized through a one-pot, multi-component reaction. An efficient, solvent-free method involves reacting cyclohexanone, phenylhydrazine, and mercaptoacetic acid to produce 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-ones. buet.ac.bdekb.egresearchgate.net This reaction demonstrates the utility of this compound as an intermediate in constructing sulfur- and nitrogen-containing rings. ekb.egresearchgate.net

Tetrahydroindazoles: this compound is a precursor for the synthesis of 4,5,6,7-tetrahydroindazole derivatives. researchgate.net For example, treating the crude hydrazone formed from 4-phenylcyclohexanone (B41837) and phenylhydrazine with a Vilsmeier-Haack reagent (POCl₃/DMF) under microwave irradiation yields the corresponding tetrahydroindazole (B12648868) derivative. researchgate.netgrafiati.com This method provides a rapid and efficient route to this class of compounds, which are of interest for their potential anti-inflammatory activities. researchgate.net The synthesis generally involves the condensation of a cyclohexanone derivative with a phenylhydrazine precursor, followed by an acid-catalyzed intramolecular cyclization to form the indazole ring.

Applications in the Synthesis of Complex Molecules and Intermediates (e.g., pharmaceuticals, agrochemicals)

The heterocyclic scaffolds derived from this compound are integral to many complex molecules with significant biological activity.

Pharmaceuticals: The 1,2,3,4-tetrahydrocarbazole core, readily synthesized from this compound, is present in numerous pharmacologically active compounds. wjarr.com These frameworks are investigated for a wide range of therapeutic applications, including as anti-Alzheimer, anticancer, and antifungal agents. wjarr.com The Fischer indole synthesis using this precursor is a key step in the total synthesis of complex alkaloids like (-)-mersicarpine. rsc.org Furthermore, indole derivatives synthesized from this building block are explored for their glucosidase inhibitory activity, relevant to diabetes treatment. onlinescientificresearch.comresearchgate.net

Agrochemicals: The indole nucleus is a component of various agrochemicals. researchgate.net The efficient synthesis of indole and carbazole (B46965) structures from this compound provides access to intermediates for developing new agricultural products. scribd.com

The compound also serves as a key intermediate in the production of primary anilines directly from phenols, using hydrazine (B178648) as the amine source. rsc.org This transformation is significant as primary anilines are crucial building blocks for a vast array of pharmaceuticals and agrochemicals. rsc.org

Role in Ligand Design for Catalysis (e.g., metal-hydrazone complexes)

The hydrazone functional group (C=N-N) present in this compound possesses lone pairs of electrons on the nitrogen atoms, enabling it to act as a ligand and coordinate with metal centers. While research specifically detailing this compound in catalysis is limited, the general class of hydrazones is known to form stable metal complexes.

The coordination chemistry of analogous compounds, such as acetone (B3395972) phenylhydrazone, has been investigated, providing insight into the potential of these ligands. evitachem.com Studies comparing the binding strengths of different nitrogen-containing ligands with transition metals suggest that phenylhydrazones can form metal-hydrazone complexes. evitachem.com These complexes have potential applications in catalysis, where the metal center's activity can be tuned by the electronic and steric properties of the hydrazone ligand. The synthesis of heteroleptic iridium complexes for use as organic emitters also points to the utility of nitrogen-containing ligands derived from similar precursors in advanced materials and catalysis. whiterose.ac.uk

Advanced Analytical Methodologies for Cyclohexanone Phenylhydrazone Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of compounds from complex mixtures. In the context of cyclohexanone (B45756) phenylhydrazone, several chromatographic techniques are routinely employed to ensure the quality of the synthesized compound and to monitor the progression of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of cyclohexanone phenylhydrazone, offering high resolution and sensitivity for both qualitative and quantitative purposes. chromtech.combiomedpharmajournal.org It is particularly valuable for assessing the purity of the compound and for tracking the formation of byproducts in synthesis reactions.

In a typical HPLC setup for analyzing this compound, a reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. epa.govfujifilm.com Detection is commonly achieved using a UV-Vis detector, as the phenylhydrazone moiety exhibits strong absorbance in the ultraviolet region. The retention time of this compound under specific HPLC conditions serves as a key identifier, while the peak area allows for its quantification.

Key Parameters in HPLC Analysis of this compound:

ParameterTypical Value/ConditionPurpose
Stationary Phase C18, C8Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water, Methanol/Water gradientsElution of the compound
Detector UV-Vis (e.g., 254 nm, 280 nm)Detection and quantification
Flow Rate 0.5 - 2.0 mL/minControls analysis time and resolution
Injection Volume 5 - 20 µLIntroduction of the sample

This table provides a general overview of typical HPLC parameters. Specific conditions may vary depending on the exact analytical goal and the sample matrix.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. scielo.br It is often coupled with a mass spectrometer (GC-MS) for unambiguous identification of the compound and its related impurities or reaction byproducts. nih.gov

For GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. The choice of the column (e.g., capillary columns with various coatings) is critical for achieving good separation. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. scielo.br

Typical GC-MS Parameters for Cyclohexanone Analysis:

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., DB-5, HP-5MS)Separation of volatile compounds
Carrier Gas Helium, NitrogenMobile phase
Injector Temperature 250 - 280 °CVaporization of the sample
Oven Program Temperature gradient (e.g., 100 to 250 °C)Elution of compounds with different boiling points
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID)Identification and quantification

This table presents a general guide to GC-MS parameters. The optimal conditions are dependent on the specific instrument and analytical requirements.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. jk-sci.comchemistryhall.comsigmaaldrich.comwordpress.comijrti.org By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the product. wordpress.com

A suitable solvent system (mobile phase) is chosen to achieve good separation between the reactants (e.g., cyclohexanone and phenylhydrazine) and the this compound product. jk-sci.com The spots are visualized under UV light, where the conjugated phenylhydrazone is typically UV-active. wordpress.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. chemistryhall.com

Example of TLC for Monitoring the Synthesis of this compound:

ComponentPolarityExpected Rf Value (e.g., Hexane:Ethyl Acetate (B1210297) 4:1)
Cyclohexanone More PolarLower Rf
Phenylhydrazine (B124118) More PolarLower Rf
This compound Less PolarHigher Rf

This table illustrates the expected relative positions of spots on a TLC plate. Actual Rf values will vary based on the specific solvent system and stationary phase used.

Quantitative Analysis Methods

Beyond chromatographic techniques, other methods are available for the quantitative determination of this compound. These methods are often employed for specific applications and can provide complementary information.

Spectrophotometric Methods:

Spectrophotometry, particularly UV-Visible spectrophotometry, is a straightforward method for quantifying this compound in solution. researchgate.net The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The strong UV absorbance of the phenylhydrazone chromophore allows for sensitive detection. For instance, the formation of colored complexes with metal ions can also be utilized for spectrophotometric quantification. researchgate.net In some cases, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form intensely colored derivatives that are easily quantified. google.com

Titrimetric Methods:

Titrimetric methods, although less common for this specific compound, can be adapted for the quantification of hydrazones. For example, a titration with a standard solution of a base can be used if the hydrazone possesses acidic protons, such as in p-carboxyphenylhydrazones. scispace.com The endpoint of the titration can be determined using a suitable indicator or by potentiometric monitoring.

On-line and In-situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanism, and optimization. Modern analytical techniques allow for the on-line and in-situ analysis of reactions involving this compound.

Process Analytical Technology (PAT) tools, such as in-line FlowIR (Infrared) and benchtop NMR spectroscopy, can be integrated into reaction setups to continuously monitor the concentration of reactants, intermediates, and products. rsc.org For instance, the formation of an imine can be tracked by observing the appearance of its characteristic IR absorption band. rsc.org

Ambient mass spectrometry (AMS) techniques, like electrospray ionization mass spectrometry (ESI-MS), have emerged as powerful tools for the direct and real-time analysis of reaction mixtures without the need for sample pretreatment. researchgate.net This allows for the capture and characterization of short-lived intermediates, providing a deeper understanding of the reaction mechanism. researchgate.net For example, a microdroplet chemical reactor coupled with mass spectrometry has demonstrated a significant acceleration in the synthesis of this compound, showcasing the potential for rapid reaction analysis. researchgate.net

Future Research Directions and Emerging Paradigms in Cyclohexanone Phenylhydrazone Chemistry

Development of Novel and More Efficient Synthetic Routes and Catalysts

The synthesis of cyclohexanone (B45756) phenylhydrazone, a critical precursor for many complex organic molecules, is continually being refined to improve efficiency, reduce environmental impact, and enhance yield. Future research is actively pursuing novel catalytic systems and synthetic methodologies to achieve these goals.

One promising area is the development of green catalysts. For instance, meglumine (B1676163), a bio-derived sugar, has been effectively used as a bifunctional catalyst in a water-ethanol solvent system. This approach offers high yields (around 90%) at room temperature in a short reaction time (25 minutes), significantly reducing energy consumption and avoiding toxic solvents. Another advancement is the use of nanostructured diphosphate (B83284) Na2CaP2O7 as a heterogeneous catalyst. researchgate.netresearchgate.net This catalyst is notable for its efficiency in solvent-free conditions, ease of handling, non-toxicity, stability, and reusability, with reactions achieving good to excellent yields (84-94%) in short timeframes. researchgate.net

Microwave-assisted synthesis represents another significant direction. By using microwave irradiation, reaction times for the synthesis of cyclohexanone phenylhydrazone can be drastically reduced from hours to mere minutes, with reported yields as high as 93% without the need for extensive purification like column chromatography.

Future investigations will likely focus on expanding the library of green and reusable catalysts. The exploration of other bio-based catalysts and novel nanostructured materials could lead to even more efficient and sustainable synthetic protocols. The optimization of reaction conditions for these new catalysts, including solvent choice and energy input, will be crucial.

Table 1: Comparison of Modern Catalytic Methods for this compound Synthesis

CatalystSolvent SystemTemperature (°C)Reaction TimeYield (%)Key Advantages
MeglumineWater-Ethanol (1:1)2025 minutes90Green, Room Temperature, High Yield
Na2CaP2O7Solvent-free80Short84-94Reusable, Non-toxic, High Yield researchgate.netresearchgate.net
p-Toluenesulfonic acid--3 minutes93Rapid, High Yield

Exploration of Undiscovered Reactivity and Stereoselective Transformations

While this compound is well-known for its role in the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazoles, its full reactive potential is yet to be completely unlocked. smolecule.comscribd.com Current research is delving into previously unexplored reaction pathways and aiming to control the stereochemistry of its transformations.

One area of emerging interest is its use in cycloaddition reactions. For example, it has been shown to participate in [1+4] cyclization with trifluoroacetimidoyl iodides. Further exploration of its role as a dipole or dienophile in various cycloaddition reactions could lead to the synthesis of novel and complex heterocyclic scaffolds. The reaction of this compound with (het)aryldihalogenophosphines to form 1,2,3-diazaphospholine derivatives is another example of its versatile reactivity that warrants further investigation. ekb.eg

The development of stereoselective transformations involving this compound is a significant frontier. The synthesis of chiral indole derivatives from achiral starting materials is a key goal in medicinal chemistry. brieflands.com Research into chiral catalysts, such as naturally occurring marine sponge/H3PO4, for the Fischer-indole synthesis is a step in this direction. brieflands.com Future work will likely focus on designing more sophisticated chiral catalysts and auxiliaries to control the enantioselectivity of its reactions, particularly in the formation of spiro-compounds and other complex architectures. nih.gov For instance, the diastereoselective synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines through 1,3-dipolar cycloaddition highlights the potential for creating multiple stereocenters in a single step. mdpi.com

Advancements in Computational Modeling for Mechanism Discovery and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the intricate mechanisms of reactions involving this compound and for predicting new reactive pathways. nih.gov

DFT studies have been employed to validate experimental findings by comparing calculated and experimental data, such as bond lengths and spectroscopic properties. For instance, the chair conformation of the cyclohexyl ring and the planar hydrazone moiety have been confirmed through such computational models. Time-dependent DFT (TD-DFT) can further simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule.

A key area for future research is the use of computational modeling to predict the regioselectivity and stereoselectivity of reactions. By modeling the transition states of different reaction pathways, researchers can understand why a particular isomer is formed preferentially. nih.gov This predictive power can guide the rational design of new catalysts and reaction conditions to favor the formation of a desired product. For example, DFT studies can help in understanding the mechanism of the Fischer indole synthesis and the factors that control its efficiency. mdpi.com

Furthermore, computational screening of virtual libraries of catalysts and substrates can accelerate the discovery of novel and more efficient transformations of this compound. This in silico approach can significantly reduce the experimental effort required to optimize reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow systems and automated synthesis platforms is a rapidly emerging paradigm. mdpi.comnih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com

The Fischer indole synthesis, a cornerstone reaction of this compound, has been successfully adapted to various flow setups. mdpi.comnih.gov These include systems utilizing packed-bed reactors with solid acid catalysts like Amberlyst-15, which can operate for extended periods without significant deactivation. Microwave-assisted flow synthesis has also been demonstrated to be highly efficient, significantly reducing reaction times and increasing productivity. mdpi.comnih.gov For instance, using a continuous flow microwave-assisted organic synthesis (CF-MAOS) system, the synthesis of the corresponding indole was achieved with a throughput of 9.8 g·h⁻¹. nih.gov

Future research will likely focus on developing more sophisticated and integrated flow platforms. This could involve the in-line generation of this compound from its precursors, followed immediately by its transformation into more complex molecules, all within a single, continuous process. The development of machine learning algorithms to optimize reaction conditions in real-time within these automated systems is another exciting prospect. researchgate.net

Table 2: Examples of Flow Chemistry Setups for Reactions of this compound

Flow System TypeCatalyst/ConditionsResidence TimeThroughput/ProductivityReference
Packed-bed ReactorAmberlite® IR 120 H, 50-90°C5-10 min- mdpi.comnih.gov
Microwave-assistedGlacial Acetic Acid, 150°C-91% yield mdpi.comnih.gov
CF-MAOS230°C20 s9.8 g·h⁻¹ nih.gov
High-temperature/pressureAcetic acid/iso-propanol, 200°C, 75 bar~3 min25 g·h⁻¹ mdpi.com

Expanding the Scope of its Application as a Versatile Synthon in Material Science and Advanced Organic Synthesis

This compound is a valuable synthon, or building block, for the creation of more complex molecules, and its applications are expanding beyond traditional organic synthesis into the realm of material science. smolecule.comsathyabama.ac.in

In advanced organic synthesis, it remains a key intermediate for the synthesis of alkaloids and other biologically active compounds. rsc.org Its role in the Fischer indole synthesis is central to the construction of the indole core found in many pharmaceuticals. rsc.org Future research will likely focus on utilizing substituted cyclohexanone phenylhydrazones to create a diverse library of functionalized indoles and other heterocyclic systems. The development of one-pot reactions that combine the formation of this compound with subsequent transformations will continue to be an area of interest to improve synthetic efficiency. researchgate.net

In material science, derivatives of this compound, particularly the tetrahydrocarbazoles formed from its cyclization, are being explored for their potential in electronic materials. smolecule.com There is emerging interest in using these compounds in the development of organic light-emitting diodes (OLEDs). smolecule.com The investigation of the photophysical properties of novel derivatives is a key research direction. whiterose.ac.uk The synthesis of new polymers and functional materials derived from this compound could lead to applications in sensors, organic electronics, and other advanced technologies. The exploration of its coordination chemistry with various metal ions to form novel complexes with interesting magnetic, optical, or catalytic properties is another promising avenue. researchgate.net

Q & A

Q. What are the optimal methods for synthesizing cyclohexanone phenylhydrazone, and how is its purity ensured?

this compound is synthesized via condensation of cyclohexanone with phenylhydrazine in an alcohol solvent under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. The product is purified by recrystallization from ethanol-water mixtures, and purity is confirmed via melting point analysis and spectroscopic techniques (¹H/¹³C NMR) . For high-purity cyclohexanone precursors, hydrogenation of phenol using Pd-based catalysts (e.g., Pd/SiO₂) at 110°C and controlled hydrogen-to-phenol ratios ensures >99% selectivity, minimizing impurities .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Key features include the chair conformation of the cyclohexanone ring (θ = 5.6°, φ = 195°) and planar phenylhydrazone group (max deviation: 0.0252 Å). Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, with bond distances and angles consistent with related hydrazones . Complementary characterization uses IR spectroscopy to identify N–H and C=N stretches and mass spectrometry for molecular ion validation.

Q. What analytical techniques are critical for monitoring reaction progress and byproduct formation?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to track reaction intermediates and byproducts. For example, autoxidation byproducts from cyclohexanone precursors (e.g., cyclohexanol or formyl derivatives) can be quantified via GC-MS . Polarimetry and UV-Vis spectroscopy aid in detecting chiral or conjugated intermediates in derivative syntheses .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) accurately predict molecular orbitals, charge distribution, and hydrogen-bonding energetics. Comparisons between calculated (DFT) and experimental (XRD) bond lengths (e.g., C–N: ~1.35 Å, N–N: ~1.38 Å) validate computational models . Time-dependent DFT (TD-DFT) further simulates UV-Vis spectra to correlate electronic transitions with experimental absorbance peaks .

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

this compound undergoes [1+4] cyclization with trifluoroacetimidoyl iodides to form trifluoromethyl pyrazoles. The reaction proceeds via nucleophilic attack at the hydrazone nitrogen, followed by β-C–C cleavage and ring closure. Solvent cage effects and steric hindrance from the cyclohexanone chair conformation dictate regioselectivity, as demonstrated by ¹³C NMR and kinetic studies .

Q. How do catalyst properties influence the synthesis of cyclohexanone, a critical precursor for phenylhydrazone formation?

Pd nanoparticles on mesoporous carbon nitride (Pd@mpg-C₃N₄) achieve 99% selectivity in phenol hydrogenation to cyclohexanone under mild conditions (65°C, aqueous media). Catalyst particle size (1 mm vs. 2 mm) and support morphology (e.g., SiO₂ vs. C₃N₄) directly impact hydrogenation rates and byproduct formation . Advanced characterization (TEM, XPS) correlates catalytic activity with Pd dispersion and oxidation states.

Q. What strategies resolve contradictions in reported yields or selectivity for this compound derivatives?

Discrepancies often arise from variations in precursor purity, solvent polarity, or reaction atmosphere. Systematic studies using design of experiments (DoE) can optimize parameters like temperature (110°C optimal for Pd/SiO₂) and hydrogen pressure. Cross-validation with independent analytical methods (e.g., XRD vs. NMR for byproduct identification) ensures data reliability .

Q. How does intramolecular hydrogen bonding affect the stability and reactivity of this compound?

The N–H⋯O hydrogen bond (distance: ~2.02 Å) stabilizes the planar hydrazone moiety, reducing susceptibility to hydrolysis or oxidation. This bonding also lowers the activation energy for cyclization reactions by pre-organizing reactive sites. Computational studies (NBO analysis) quantify bond strength and charge transfer .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound in long-term studies?

Store under nitrogen or argon in amber vials to prevent photodegradation and oxidation. Avoid contact with strong oxidizers (e.g., HNO₃, H₂O₂) or reducing agents (e.g., LiAlH₄), which may trigger decomposition . For thermal stability assessment, thermogravimetric analysis (TGA) under inert atmospheres is recommended.

Q. How can researchers leverage this compound in synthesizing heterocyclic compounds?

The hydrazone moiety serves as a versatile precursor for pyrazoles, triazenes, and indoles. For example, reaction with D-sugars or 4-cyanobenzaldehyde under basic conditions yields uracil derivatives or fluorescent probes, respectively. Optimize conditions (e.g., NaH as base, degassed solvents) to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.